molecular formula C15H16ClFN2O B2699806 N-(3-Chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1428006-12-5

N-(3-Chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide

Katalognummer B2699806
CAS-Nummer: 1428006-12-5
Molekulargewicht: 294.75
InChI-Schlüssel: JQLXVJLUWKKDPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes. For instance, an improved three-step process for the synthesis of gefitinib, a drug used in cancer treatment, has been reported . This process involves the synthesis, isolation, and characterization of novel intermediates, which are then used in the alkylation step for the synthesis of gefitinib .

Wissenschaftliche Forschungsanwendungen

Discovery and Development of Selective Inhibitors

The development of selective inhibitors for kinase superfamily members, such as Met kinase, involves structurally similar compounds. These efforts aim to achieve tumor stasis in cancer models through oral administration, advancing compounds into clinical trials based on their in vivo efficacy and safety profiles (G. M. Schroeder et al., 2009).

Antibacterial Agents

Synthetic efforts in the realm of antibacterial agents have led to compounds with significant in vitro and in vivo activity against a range of bacterial strains. Structure-activity relationships (SAR) studies help in identifying more active compounds than existing treatments, opening pathways for further biological studies (H. Egawa et al., 1984).

NF-kappaB and AP-1 Gene Expression Inhibitors

Investigations into compounds that inhibit transcription mediated by NF-kappaB and AP-1 transcription factors focus on improving oral bioavailability and cell-based activity. Substitutions on the compound structure can lead to comparable or improved activity, highlighting the importance of the carboxamide group for activity (M. Palanki et al., 2000).

PET Tracers for Serotonin Receptors

Research into PET radioligands for neuropsychiatric disorders involves the synthesis of compounds as candidates for in vivo quantification of receptors. High brain uptake, slow clearance, and stability are critical properties for such tracers (Gonzalo García et al., 2014).

Analgesic Effects and Antimicrobial Activity

The design of compounds for specific pharmacological targets can lead to significant findings in analgesic effects and antimicrobial activity. For example, specific compounds have been shown to produce injury-restricted analgesia in models of pain without typical opioid side effects (A. Rodriguez-Gaztelumendi et al., 2018). Similarly, the synthesis and characterization of semicarbazone derivatives have shown promising antibacterial and antifungal activities, highlighting the potential for further development of anti-microbial agents (M. Ahsan et al., 2016).

Eigenschaften

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2O/c1-2-7-19-8-5-11(6-9-19)15(20)18-12-3-4-14(17)13(16)10-12/h1,3-4,10-11H,5-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLXVJLUWKKDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.